3-Ethoxyaniline

説明

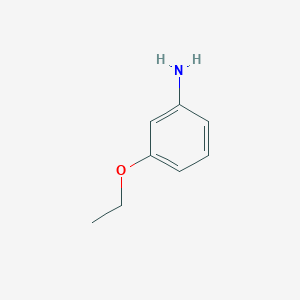

Structure

3D Structure

特性

IUPAC Name |

3-ethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-2-10-8-5-3-4-7(9)6-8/h3-6H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEZAHYDFZNTGKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Record name | M-PHENETIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20875 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0025862 | |

| Record name | 3-Ethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

M-phenetidine is a dark red liquid. (NTP, 1992), Dark red liquid; [CAMEO] Clear light brown viscous liquid; [Sigma-Aldrich MSDS] | |

| Record name | M-PHENETIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20875 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Phenetidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21187 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

478 °F at 760 mmHg (NTP, 1992) | |

| Record name | M-PHENETIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20875 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 235 °F (NTP, 1992) | |

| Record name | M-PHENETIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20875 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

1 to 5 mg/mL at 68 °F (NTP, 1992) | |

| Record name | M-PHENETIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20875 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.032 (NTP, 1992) - Denser than water; will sink | |

| Record name | M-PHENETIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20875 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

1 mmHg at 153 °F ; 5 mmHg at 202.5 °F; 760 mmHg at 442 °F (NTP, 1992) | |

| Record name | M-PHENETIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20875 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

621-33-0 | |

| Record name | M-PHENETIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20875 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Ethoxybenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethoxyaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Phenetidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9817 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 3-ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Ethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-phenetidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.711 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ETHOXYANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE9KKL972R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Ethoxyaniline from 3-Nitrophenetole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-ethoxyaniline from 3-nitrophenetole, a crucial transformation in the production of various pharmaceutical intermediates and fine chemicals. The primary method detailed is the catalytic hydrogenation of the nitro group, a widely employed and efficient reaction in organic synthesis. This document outlines the core principles, experimental protocols, and quantitative data associated with this process.

Introduction

This compound is a valuable aromatic amine intermediate used in the synthesis of a range of organic molecules, including dyes, pigments, and pharmacologically active compounds. The most common and effective route to its synthesis involves the reduction of the corresponding nitroaromatic precursor, 3-nitrophenetole. This reduction can be achieved through various methods, with catalytic hydrogenation being the most prevalent due to its high efficiency and selectivity. This guide will focus on the use of common catalytic systems for this transformation.

Reaction Overview and Key Parameters

The fundamental reaction involves the reduction of the nitro group (-NO₂) in 3-nitrophenetole to an amino group (-NH₂), yielding this compound. This is typically achieved via catalytic hydrogenation, where hydrogen gas (H₂) or a hydrogen donor is used in the presence of a metal catalyst.

Key Reaction Parameters:

-

Catalyst: The choice of catalyst is critical for the reaction's success. Commonly used catalysts include Palladium on carbon (Pd/C) and Raney Nickel.

-

Hydrogen Source: This can be hydrogen gas, often under pressure, or transfer hydrogenation reagents such as ammonium formate or sodium borohydride.

-

Solvent: The solvent must be inert to the reaction conditions and capable of dissolving the starting material. Common choices include ethanol, methanol, and ethyl acetate.

-

Temperature and Pressure: These parameters are optimized to ensure a reasonable reaction rate and selectivity. Catalytic hydrogenations are often run at room temperature to slightly elevated temperatures and pressures ranging from atmospheric to several atmospheres.

Experimental Protocols

Two primary methods for the synthesis of this compound from 3-nitrophenetole are detailed below: catalytic hydrogenation with Raney Nickel and reduction using Tin(II) Chloride.

Catalytic Hydrogenation using Raney Nickel

This protocol is adapted from a method for the reduction of a structurally similar compound, p-ethoxynitrobenzene.[1]

Materials:

-

3-Nitrophenetole

-

Raney Nickel (catalyst)

-

Isopropyl alcohol (solvent)

-

Hydrogen gas (H₂)

-

Pressurized reaction vessel (e.g., Parr hydrogenator)

Procedure:

-

In a suitable pressurized reaction vessel, a solution of 3-nitrophenetole in isopropyl alcohol is prepared.

-

A catalytic amount of Raney Nickel is carefully added to the solution under an inert atmosphere.

-

The vessel is sealed and purged with nitrogen gas before being pressurized with hydrogen gas to 2-4 atm.

-

The reaction mixture is stirred and heated to 60-70°C.

-

The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Upon completion, the reaction vessel is cooled to room temperature and the hydrogen pressure is carefully released.

-

The reaction mixture is filtered to remove the Raney Nickel catalyst. The catalyst should be handled with care as it can be pyrophoric.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by distillation under reduced pressure or by column chromatography.

Reduction using Tin(II) Chloride

This is a classic method for the reduction of aromatic nitro compounds and can be performed in a standard laboratory setting without the need for specialized high-pressure equipment.[2][3]

Materials:

-

3-Nitrophenetole

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol (solvent)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution

-

Ethyl acetate (for extraction)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-nitrophenetole and ethanol.

-

In a separate beaker, dissolve Tin(II) chloride dihydrate in concentrated hydrochloric acid.

-

Slowly add the acidic Tin(II) chloride solution to the stirred solution of 3-nitrophenetole. An exothermic reaction may be observed.

-

After the initial reaction subsides, the mixture is heated to reflux and stirred until the reaction is complete (monitored by TLC).

-

After cooling to room temperature, the reaction mixture is carefully made basic by the slow addition of a concentrated sodium or potassium hydroxide solution. This will precipitate tin salts.

-

The resulting slurry is filtered to remove the tin salts.

-

The filtrate is then extracted with ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to give the crude this compound.

-

Purification can be achieved by vacuum distillation or column chromatography.

Data Presentation

The following tables summarize the key quantitative data for the starting material and the final product.

Table 1: Physicochemical Properties of 3-Nitrophenetole and this compound

| Property | 3-Nitrophenetole | This compound |

| Molecular Formula | C₈H₉NO₃ | C₈H₁₁NO |

| Molecular Weight | 167.16 g/mol | 137.18 g/mol [4][5] |

| Appearance | - | Dark red liquid[5] |

| Boiling Point | - | 248 °C (lit.)[4] |

| Density | - | 1.032 g/mL at 25 °C (lit.)[4] |

| Refractive Index | - | n20/D 1.566 (lit.)[4] |

| CAS Number | 621-34-1 | 621-33-0[4] |

Table 2: Summary of Reaction Conditions and Expected Outcomes

| Parameter | Catalytic Hydrogenation (Raney Ni) | Reduction with SnCl₂ |

| Catalyst/Reagent | Raney Nickel | Tin(II) chloride dihydrate |

| Solvent | Isopropyl alcohol[1] | Ethanol, Hydrochloric acid[2][3] |

| Temperature | 60-70°C[1] | Reflux |

| Pressure | 2-4 atm H₂[1] | Atmospheric |

| Typical Yield | High | High |

| Purity of Crude Product | Generally high, catalyst needs to be filtered | Contains tin salts that need to be removed |

| Purification Method | Vacuum distillation, Column chromatography | Vacuum distillation, Column chromatography |

Mandatory Visualizations

Experimental Workflow: Catalytic Hydrogenation

Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.

Logical Relationship: Reduction Methods

Caption: Comparison of synthetic routes from 3-nitrophenetole to this compound.

References

An In-depth Technical Guide to 3-Ethoxyaniline (CAS Number 621-33-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Ethoxyaniline (CAS 621-33-0), a versatile aromatic amine. It details its chemical and physical properties, toxicological profile, and key applications in various fields of chemical synthesis and materials science. This document is intended to serve as a valuable resource for professionals in research and development.

Core Chemical and Physical Properties

This compound, also known as m-phenetidine, is a colorless to light yellow or dark red liquid.[1][2] It is an aromatic amine that serves as a crucial intermediate in the synthesis of a variety of organic compounds.[1]

Structural and General Properties

Below is a table summarizing the key identifying and structural properties of this compound.

| Property | Value | Citation(s) |

| CAS Number | 621-33-0 | [1][3] |

| Molecular Formula | C₈H₁₁NO | [1][3] |

| Molecular Weight | 137.18 g/mol | [1][3] |

| IUPAC Name | This compound | [3] |

| Synonyms | m-Phenetidine, 3-Ethoxybenzenamine, m-Ethoxyaniline | [1][2][3] |

| Appearance | Colorless to light yellow liquid; can appear as a dark red liquid. | [1][2] |

| Purity | ≥ 98% (GC) | [1] |

| InChI | InChI=1S/C8H11NO/c1-2-10-8-5-3-4-7(9)6-8/h3-6H,2,9H2,1H3 | [4] |

| SMILES | CCOc1cccc(N)c1 | [4] |

Physicochemical Data

The following table outlines the key physicochemical properties of this compound. These properties are critical for its handling, storage, and application in various experimental setups.

| Property | Value | Citation(s) |

| Density | 1.032 g/mL at 25 °C | [3] |

| Boiling Point | 248 °C | [5] |

| Melting Point | 204 °C | [5][6] |

| Flash Point | >113 °C (>235 °F) | |

| Solubility in Water | 1 to 5 mg/mL at 20 °C | [6] |

| Vapor Pressure | 1 mmHg at 67.2 °C (153 °F); 5 mmHg at 94.7 °C (202.5 °F) | [3] |

| Refractive Index | n20/D 1.566 | |

| LogP | 2.24870 | [5] |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. The ¹H NMR spectrum shows characteristic signals for aromatic, methylene, methyl, and amine protons.[7]

-

Mass Spectrometry (MS) : Provides information about the mass-to-charge ratio of the molecule and its fragments.[3][5]

-

Infrared (IR) Spectroscopy : IR spectra reveal the presence of functional groups within the molecule.[3][5][8]

Synthesis and Reactivity

This compound is a valuable building block in organic synthesis.

Synthesis of this compound

A common method for the synthesis of this compound is the direct alkylation of 3-aminophenol.[7] This process involves the etherification of the hydroxyl group while keeping the amino group intact.

Chemical Reactivity and Major Reactions

The difunctional nature of this compound, with both an amine and an ether group, allows it to participate in a variety of chemical reactions.[7]

-

N-Acylation and N-Alkylation : The amino group's nucleophilicity allows for the formation of N-substituted derivatives. Reaction with acylating agents like acid chlorides or anhydrides yields stable amides.[7]

-

Formation of Schiff Bases : It readily reacts with aldehydes and ketones to form Schiff bases (imines), which are versatile intermediates in organic synthesis.[7]

-

Oxidative Polymerization : Ethoxyaniline derivatives can undergo oxidative polymerization to form conductive polymers.[7]

-

Neutralization Reactions : As a base, it neutralizes acids in exothermic reactions to form salts and water.[3][9]

Incompatible Materials : this compound is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, isocyanates, halogenated organics, peroxides, and acidic phenols.[6][7]

Key Applications

This compound's versatile chemical nature makes it a valuable intermediate in several industrial and research applications.

-

Dyes and Pigments : It is a key intermediate in the synthesis of azo dyes, which are widely used in the textile and printing industries for their vibrant colors and stability.[1]

-

Pharmaceuticals : It serves as a starting reagent in the synthesis of complex heterocyclic systems, such as 1,2,3,4-tetrahydroacridinylhydrazides, and plays a role in the development of various pharmaceutical compounds.[1][9][10]

-

Polymer Chemistry : Used in the production of conductive polymers, which are important in electronics and sensor technologies due to their unique electrical properties.[1][7]

-

Corrosion Inhibitors : It has been investigated for its potential use in formulating corrosion inhibitors for metals.[1]

-

Organic Synthesis : In a laboratory setting, it is employed as a reagent to create complex molecules for further study.[1]

Safety and Toxicology

Understanding the safety and toxicological profile of this compound is critical for its safe handling.

Hazard Identification and Classification

-

Acute Toxicity : It is classified as toxic if swallowed, in contact with skin, or if inhaled.[3]

-

Target Organ Toxicity : May cause damage to organs through prolonged or repeated exposure.[3]

-

Symptoms of Exposure : May include cyanosis, hypothermia, headache, drowsiness, vomiting, and irritation of the alimentary tract.[2][3]

Handling and Storage

-

Handling : Use only in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves and eye/face protection.[11]

-

Storage : Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed.[11] It is sensitive to prolonged exposure to light and air.[6]

The following workflow illustrates the general safety precautions to be taken when handling this compound.

Experimental Protocols

While specific experimental protocols can vary, the following provides a general logical workflow for a common application of this compound: the synthesis of an azo dye.

Disclaimer : This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional scientific guidance. Always consult the latest SDS and relevant literature before handling this chemical.

References

- 1. chemimpex.com [chemimpex.com]

- 2. M-PHENETIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. This compound | C8H11NO | CID 12120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS 621-33-0 | LGC Standards [lgcstandards.com]

- 5. Page loading... [guidechem.com]

- 6. chembk.com [chembk.com]

- 7. This compound | 621-33-0 | Benchchem [benchchem.com]

- 8. Benzenamine, 3-ethoxy- [webbook.nist.gov]

- 9. This compound | 621-33-0 [chemicalbook.com]

- 10. This compound 98% | 621-33-0 [sigmaaldrich.com]

- 11. afgsci.com [afgsci.com]

3-Ethoxyaniline molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Ethoxyaniline, a significant chemical intermediate in various research and development applications.

Core Properties of this compound

This compound, also known as m-phenetidine, is an aromatic amine characterized by an ethoxy group at the third position of the aniline ring.[1] Its chemical structure and properties make it a valuable building block in the synthesis of more complex molecules. The compound is a dark red liquid under standard conditions.

Physicochemical Data

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO | [1][2] |

| Linear Formula | C₂H₅OC₆H₄NH₂ | [3][4] |

| Molecular Weight | 137.18 g/mol | [3][4] |

| Density | 1.032 g/mL at 25 °C | [3][5] |

| Boiling Point | 248 °C | [2][3][5] |

| Melting Point | 204 °C | [2][5] |

| Flash Point | >110 °C (>230 °F) | [5][6] |

| Refractive Index | 1.566 (at 20 °C) | [2][3][4] |

| Water Solubility | 0.1-0.5 g/100 mL at 20 °C | [6] |

| CAS Number | 621-33-0 | [3] |

Structural and Identification Data

The logical relationship between the primary identifiers of this compound and its fundamental chemical and physical properties is illustrated in the diagram below. This visualization clarifies how the compound's identity is linked to its empirical formula and key measurable characteristics.

Caption: Logical relationships of this compound.

Experimental Protocols and Applications

Analytical Methodologies

The characterization and analysis of this compound and its isomers are crucial for quality control and research purposes. Although a method for this compound was not explicitly detailed, a high-performance liquid chromatography (HPLC) method for its isomer, 4-ethoxyaniline, has been described. This method provides a framework that could be adapted for this compound.

Example HPLC Protocol for 4-Ethoxyaniline:

-

Column: Primesep 100, 4.6x150 mm, 100A.

-

Mobile Phase: A mixture of Acetonitrile (MeCN) at 40% and a buffer of Sulfuric acid (H₂SO₄) at 0.2%.

-

Flow Rate: 1.0 ml/min.

-

Detection: UV at 200 nm.[2]

This mixed-mode chromatography approach is effective for retaining and analyzing aromatic amines like the ethoxyaniline isomers.[2]

Furthermore, various spectroscopic data for this compound are available, which are essential for its identification and structural elucidation. This includes ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data.[1] These analytical techniques form the basis for confirming the identity and purity of the compound in a laboratory setting.

References

- 1. This compound(621-33-0) 1H NMR spectrum [chemicalbook.com]

- 2. HPLC Method for Analysis of 4-ethoxyaniline on Primesep 100 Column | SIELC Technologies [sielc.com]

- 3. This compound 98 621-33-0 [sigmaaldrich.com]

- 4. This compound | C8H11NO | CID 12120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. env.go.jp [env.go.jp]

- 6. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 3-Ethoxyaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxyaniline, a substituted aniline, serves as a crucial intermediate in the synthesis of a variety of organic compounds, including dyes and pharmaceuticals. A thorough understanding of its solubility characteristics in different organic solvents is paramount for its effective use in synthesis, purification, and formulation development. This technical guide provides a detailed overview of the solubility of this compound, methodologies for its determination, and a logical workflow for solubility assessment.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value |

| Molecular Formula | C₈H₁₁NO |

| Molecular Weight | 137.18 g/mol |

| Appearance | Clear brown liquid |

| Boiling Point | 248 °C |

| Density | 1.032 g/mL at 25 °C |

| pKa | 4.18 at 25 °C |

| Water Solubility | 0.1-0.5 g/100 mL at 20 °C[1][2][3][4] |

Solubility of this compound in Organic Solvents

| Solvent Class | Solvent | IUPAC Name | Solubility | Notes |

| Protic Solvents | Methanol | Methanol | Slightly Soluble[1][2] | The polar nature and hydrogen bonding capability of methanol allow for some interaction with the amine and ethoxy groups of this compound. |

| Ethanol | Ethanol | Soluble | As a common solvent for washing surfaces contaminated with this compound, it is expected to be a good solvent. | |

| Aprotic Polar Solvents | Chloroform | Trichloromethane | Slightly Soluble[1][2] | The polarity of chloroform allows for some dissolution of this compound. |

| Dimethyl Sulfoxide (DMSO) | Sulfinylbis(methane) | Expected to be Soluble | DMSO is a powerful and versatile polar aprotic solvent known for its ability to dissolve a wide range of organic compounds.[5][6] | |

| General | Unspecified | - | 1-5 mg/mL at 20 °C[7] | This value provides a semi-quantitative measure of its limited solubility. |

Experimental Protocol for Solubility Determination

A robust and reproducible experimental protocol is critical for obtaining accurate solubility data. The following outlines a detailed methodology for determining the thermodynamic solubility of this compound using the shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis.

Materials and Equipment

-

This compound (analytical standard)

-

Selected organic solvents (HPLC grade)

-

Volumetric flasks and pipettes

-

Scintillation vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (0.45 µm)

-

HPLC system with a UV detector

-

Analytical balance

Experimental Procedure

a. Preparation of Saturated Solutions (Shake-Flask Method)

-

Add an excess amount of this compound to a series of scintillation vials. The excess solid is crucial to ensure that equilibrium with the dissolved state is achieved.

-

To each vial, add a known volume (e.g., 5 mL) of the respective organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

b. Sample Preparation for Analysis

-

After the equilibration period, remove the vials from the shaker and let them stand to allow the undissolved solid to settle.

-

Centrifuge the vials at a high speed to further separate the solid from the supernatant.

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Filter the supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with an appropriate mobile phase to a concentration within the calibration range of the HPLC method.

c. Quantification by HPLC

-

HPLC Conditions:

-

Column: C18 reverse-phase column

-

Mobile Phase: A suitable mixture of acetonitrile and water with a buffer (e.g., ammonium acetate)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV at a wavelength corresponding to the maximum absorbance of this compound.

-

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject these standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject the diluted sample solutions into the HPLC system and record the peak areas.

-

Calculation: Determine the concentration of this compound in the diluted samples using the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically reported in mg/mL or g/100 mL.

Visualizations

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in determining the solubility of this compound.

Caption: A flowchart illustrating the key stages of the shake-flask method for solubility determination.

Experimental Setup for Shake-Flask Method

The following diagram depicts the general experimental setup for the shake-flask solubility determination method.

Caption: A diagram showing the progression of the sample from equilibration to analysis.

References

- 1. This compound CAS#: 621-33-0 [m.chemicalbook.com]

- 2. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 3. parchem.com [parchem.com]

- 4. echemi.com [echemi.com]

- 5. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C8H11NO | CID 12120 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Purification of 3-Ethoxyaniline by Distillation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purification of 3-ethoxyaniline, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. The focus of this document is on the application of distillation techniques to achieve high-purity this compound suitable for research, development, and manufacturing purposes. This guide includes detailed experimental protocols, tabulated physicochemical data, and a discussion of potential impurities and their removal.

Physicochemical Properties of this compound and Related Compounds

A thorough understanding of the physical properties of this compound and its potential impurities is fundamental to designing an effective distillation protocol. Key data points are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H11NO |

| Molecular Weight | 137.18 g/mol [1][2][3] |

| Boiling Point (at 760 mmHg) | 248 °C[2][3][4] |

| Boiling Point (at reduced pressure) | 114-116 °C at 14 mmHg[5] |

| Density (at 25 °C) | 1.032 g/mL[2][3] |

| Refractive Index (n20/D) | 1.566[2][3] |

| Appearance | Colorless to dark red liquid[1] |

| Solubility | Slightly soluble in water. Soluble in alcohol and ether.[1] |

Table 2: Boiling Points of Potential Impurities and Related Isomers

| Compound | Boiling Point (°C at 760 mmHg) |

| Aniline | 184 |

| 3-Nitrophenetole (starting material) | 267 |

| 2-Ethoxyaniline | 228[6] |

| 4-Ethoxyaniline | 250[7] |

| Phenol | 181.7 |

Potential Impurities in Crude this compound

The purity of the final product is contingent on the effective removal of impurities that may be present in the crude starting material. These impurities can originate from the synthetic route used to prepare this compound or from its degradation. The most common method for synthesizing this compound is the reduction of 3-nitrophenetole.

Common Impurities from Synthesis:

-

Unreacted Starting Material: Residual 3-nitrophenetole.

-

Isomeric Ethoxyanilines: 2-Ethoxyaniline and 4-ethoxyaniline may be present if the starting nitroaromatic compound was not isomerically pure.

-

Aniline: May be formed through de-ethoxylation side reactions.

-

Phenol: Can be a byproduct of the ether cleavage under certain reaction conditions.

-

Polymeric Materials: Anilines are susceptible to oxidation and polymerization, leading to the formation of colored, high-boiling point tars.[8]

Experimental Protocol: Purification by Vacuum Distillation

Due to its high boiling point at atmospheric pressure, vacuum distillation is the preferred method for purifying this compound to prevent thermal decomposition.[9] A fractional vacuum distillation is recommended if the crude material is suspected to contain significant amounts of impurities with close boiling points, such as isomeric ethoxyanilines.[10][11][12][13]

Materials and Equipment:

-

Crude this compound

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with thermometer

-

Condenser

-

Receiving flask(s)

-

Vacuum pump

-

Manometer

-

Heating mantle with a stirrer

-

Stir bar

-

Vacuum grease

-

Cold trap (recommended to protect the vacuum pump)

Procedure:

-

Apparatus Setup:

-

Assemble the distillation apparatus as depicted in the workflow diagram below. Ensure all glassware is clean, dry, and free of cracks.[14]

-

Use a stir bar in the round-bottom flask to ensure smooth boiling. Boiling stones are not effective under vacuum.[14]

-

Lightly grease all ground-glass joints to ensure a good seal.[14]

-

Place the thermometer bulb so that the top is level with the side arm leading to the condenser.

-

Connect the vacuum source to the distillation apparatus via a cold trap.

-

-

Distillation Process:

-

Charge the round-bottom flask with the crude this compound (not more than two-thirds full).

-

Begin stirring and start the vacuum pump to slowly evacuate the system. A gradual reduction in pressure will help to remove any low-boiling volatile impurities without causing excessive bumping.[8]

-

Once the desired pressure is reached and stable (typically 10-20 mmHg), begin heating the flask gently with the heating mantle.

-

Observe the distillation process carefully. The first fraction collected will likely contain lower-boiling impurities.

-

Collect the main fraction of this compound at the expected boiling point for the given pressure. The boiling point should remain relatively constant during the collection of the pure compound.

-

Monitor the color of the distillate. Pure this compound should be a colorless to pale yellow liquid.

-

Stop the distillation when the temperature starts to drop or when a significant amount of dark, tarry residue remains in the distilling flask.

-

-

Shutdown Procedure:

-

Remove the heating mantle and allow the system to cool to room temperature.

-

Slowly and carefully vent the system to atmospheric pressure.

-

Turn off the vacuum pump.

-

Disassemble the apparatus and store the purified this compound in a tightly sealed, light-resistant container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

-

Logical Workflow for Distillation

Caption: Workflow for the purification of this compound by vacuum distillation.

Safety Considerations

-

Toxicity: this compound is toxic if swallowed, in contact with skin, or if inhaled. It may also cause damage to organs through prolonged or repeated exposure.[1]

-

Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood and wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Vacuum Safety: Inspect all glassware for cracks or defects before applying a vacuum to prevent implosion.[14]

-

Heating: Use a heating mantle with a stirrer to ensure even heating and prevent bumping. Never heat a closed system.

Conclusion

The purification of this compound by vacuum distillation is an effective method for obtaining a high-purity product suitable for demanding applications in the pharmaceutical and chemical industries. A careful consideration of the compound's physicochemical properties, potential impurities, and strict adherence to the experimental protocol and safety precautions are essential for a successful purification. The use of fractional distillation may be necessary when dealing with crude materials containing impurities with boiling points close to that of this compound.

References

- 1. This compound | C8H11NO | CID 12120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 98 621-33-0 [sigmaaldrich.com]

- 3. This compound 98% | 621-33-0 [sigmaaldrich.com]

- 4. Page loading... [guidechem.com]

- 5. US3754034A - Process for the nuclear chlorination of aromatic amines in the para position - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. 4-Ethoxyaniline 0.98 p-Phenetidine [sigmaaldrich.com]

- 8. Purification [chem.rochester.edu]

- 9. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]

- 10. Fractional distillation - Wikipedia [en.wikipedia.org]

- 11. Purification [chem.rochester.edu]

- 12. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Recrystallization Methods for 3-Ethoxyaniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of recrystallization methods applicable to 3-Ethoxyaniline and its derivatives. Recrystallization is a critical purification technique in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, where high purity is paramount. This document outlines the principles of solvent selection, provides detailed experimental protocols, and presents quantitative data to facilitate the development of robust and efficient purification processes.

Introduction to Recrystallization of this compound Derivatives

This compound, also known as m-phenetidine, is a valuable intermediate in the synthesis of various dyes, pharmaceuticals, and other specialty chemicals. The purity of this compound and its derivatives is crucial for the quality and efficacy of the final products. Recrystallization is a widely employed technique for the purification of solid organic compounds based on their differential solubility in a given solvent or solvent system at varying temperatures.

The fundamental principle of recrystallization involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals. The impurities, ideally, remain dissolved in the solvent (mother liquor) or are removed through filtration.

Solvent Selection and Solubility Profile

The choice of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. An ideal solvent should exhibit the following characteristics:

-

High solvency for the target compound at elevated temperatures and low solvency at lower temperatures. This differential solubility is the driving force for crystallization and high recovery yield.

-

Inertness: The solvent should not react with the compound being purified.

-

Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.

-

Safety: The solvent should have a low toxicity and flammability profile.

Based on available data and the physicochemical properties of this compound (a substituted aniline), a range of solvents can be considered.

Qualitative Solubility of this compound:

| Solvent | Solubility | Reference |

| Water | Slightly soluble (0.1-0.5 g/100 mL at 20 °C) | [1][2] |

| Ethanol | Soluble | [3] |

| Chloroform | Soluble | [1] |

| Methanol | Slightly Soluble | [1] |

Given that this compound is a liquid at room temperature, this guide will focus on the recrystallization of its solid derivatives, such as N-acetyl-3-ethoxyaniline or other crystalline salts or derivatives which are common in drug development pathways. The principles and solvent systems discussed are often directly applicable or can be adapted. For instance, phenacetin, a structurally related compound, is recrystallized from an ethanol-water mixture[4].

Experimental Protocols for Recrystallization

The following protocols provide detailed methodologies for the recrystallization of this compound derivatives. These are general procedures that may require optimization for specific derivatives.

Single Solvent Recrystallization

This method is employed when a single solvent meets the criteria for effective recrystallization.

Protocol 1: Single Solvent Recrystallization

-

Dissolution: Place the crude solid derivative of this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., ethanol) while stirring and heating to dissolve the solid completely.

-

Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. The rate of cooling influences crystal size and purity. Slower cooling generally results in larger and purer crystals.

-

Cooling: Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.

-

Drying: Dry the crystals to a constant weight, for example, in a vacuum oven at a suitable temperature.

Mixed Solvent Recrystallization

When a single solvent is not ideal, a pair of miscible solvents can be used. One solvent should be a "good" solvent in which the compound is highly soluble, and the other a "poor" or "anti-solvent" in which the compound is sparingly soluble. Ethanol and water are a commonly used pair for many organic compounds.

Protocol 2: Mixed Solvent Recrystallization (Ethanol-Water System)

-

Dissolution: Dissolve the crude this compound derivative in a minimum amount of hot ethanol (the "good" solvent) in an Erlenmeyer flask.

-

Addition of Anti-solvent: While keeping the solution hot, add hot water (the "poor" solvent) dropwise until the solution becomes slightly cloudy (turbid). This indicates that the saturation point has been reached.

-

Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Crystallization: Allow the solution to cool slowly to room temperature.

-

Cooling: Place the flask in an ice bath to complete the crystallization process.

-

Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol-water mixture.

-

Drying: Dry the purified crystals.

Quantitative Data and Analysis

While specific quantitative solubility data for this compound and its derivatives is not widely available in the public domain, the following table provides an illustrative template for how such data should be structured for effective comparison. Researchers should determine this data experimentally for their specific derivative.

Table 1: Illustrative Solubility of a Hypothetical this compound Derivative (mg/mL)

| Solvent System | Temperature (°C) | Solubility (mg/mL) |

| Ethanol | 25 | 50 |

| 78 | 500 | |

| Water | 25 | 1 |

| 100 | 20 | |

| Ethanol:Water (9:1) | 25 | 20 |

| 80 | 300 | |

| Ethanol:Water (1:1) | 25 | 5 |

| 90 | 100 |

Table 2: Illustrative Recrystallization Efficiency for a Hypothetical this compound Derivative

| Recrystallization Method | Solvent System | Starting Purity (%) | Final Purity (%) | Yield (%) |

| Single Solvent | Ethanol | 95 | 99.5 | 85 |

| Mixed Solvent | Ethanol:Water (9:1) | 95 | 99.8 | 90 |

Visualization of Recrystallization Workflow

The following diagrams illustrate the logical flow of the recrystallization processes.

Conclusion

The recrystallization of this compound derivatives is a powerful technique for achieving high levels of purity required in pharmaceutical and fine chemical applications. The selection of an appropriate solvent system, based on systematic solubility studies, is paramount to the success of the process. By following well-defined experimental protocols and carefully controlling parameters such as cooling rate, researchers can optimize both the purity and the recovery yield of the final product. The workflows and illustrative data presented in this guide provide a solid foundation for the development and implementation of effective recrystallization strategies for this important class of compounds.

References

Physical and chemical properties of 3-Ethoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the physical and chemical properties of 3-Ethoxyaniline (CAS No. 621-33-0).[1][2][3][4] It is a vital chemical intermediate, also known by its synonym m-Phenetidine.[1][3] This document consolidates key data on its physical characteristics, spectral properties, and chemical behavior. Detailed experimental protocols for the determination of these properties are provided to support laboratory research and development. Furthermore, this guide illustrates the synthetic pathway of this compound and outlines its key chemical reactions, offering valuable insights for its application in organic synthesis and drug discovery.

Physical and Chemical Properties

This compound is a liquid at room temperature, often described as having a color ranging from clear light brown to dark red.[1] Its core structure consists of a benzene ring substituted with an ethoxy group and an amino group at positions 3 and 1, respectively.

Tabulated Physical Properties

The following table summarizes the key physical and chemical properties of this compound. Data has been compiled and cross-referenced from multiple sources to ensure accuracy.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁NO | [1][2] |

| Molecular Weight | 137.18 g/mol | [1][3][4] |

| CAS Number | 621-33-0 | [1][2][3][4] |

| Appearance | Dark red liquid | [1] |

| Boiling Point | 248 °C at 760 mmHg | [2][3][4] |

| Melting Point | 204 °C (decomposes) | [2] |

| Density | 1.032 g/mL at 25 °C | [1][3][4] |

| Refractive Index | n20/D 1.566 | [3][4] |

| Solubility in Water | 1 to 5 mg/mL at 20 °C | [1][5] |

| Flash Point | 113 °C (closed cup) | [2][3][4] |

| pKa | Data not readily available | |

| LogP | 2.24870 | [2] |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the ethoxy group protons, and the amine protons. The aromatic protons will appear as a complex multiplet in the aromatic region (typically δ 6.0-7.5 ppm). The ethoxy group will exhibit a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂). The amine (NH₂) protons typically appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.[6]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Key chemical shifts for this compound in CDCl₃ are:

| Carbon Atom | Chemical Shift (ppm) |

| C-O | ~159 |

| C-NH₂ | ~147 |

| Aromatic CH | ~100-130 |

| O-CH₂ | ~63 |

| CH₃ | ~15 |

(Data interpreted from available spectra)[7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands for the functional groups present. Key expected peaks include:

-

N-H stretching: A pair of bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C-H stretching (aromatic): Bands above 3000 cm⁻¹.

-

C-H stretching (aliphatic): Bands below 3000 cm⁻¹.

-

C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O stretching (ether): A strong absorption band around 1200-1250 cm⁻¹.

Mass Spectrometry

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 137, corresponding to its molecular weight.[8] Fragmentation patterns would likely involve the loss of the ethyl group or other characteristic fragments of the aniline structure.

Experimental Protocols

The following are detailed methodologies for the determination of key physical properties of this compound.

Determination of Boiling Point (Capillary Method)

Objective: To determine the boiling point of this compound using the Thiele tube or a similar heating block apparatus.

Materials:

-

This compound sample

-

Thiele tube or melting point apparatus with a heating block

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Small test tube

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Mineral oil (for Thiele tube)

Procedure:

-

Place a small amount (a few drops) of this compound into the small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

-

Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.

-

If using a Thiele tube, fill it with mineral oil to the level of the side arm.

-

Insert the thermometer and attached test tube into the Thiele tube or the heating block of the melting point apparatus.

-

Gently heat the side arm of the Thiele tube or the heating block.[9]

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady and rapid stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[9] Record this temperature.

Determination of Density (Pycnometer Method)

Objective: To accurately determine the density of this compound using a pycnometer.

Materials:

-

This compound sample

-

Pycnometer (a small glass flask with a fitted glass stopper with a capillary tube)

-

Analytical balance

-

Distilled water

-

Thermometer

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Weigh the empty, dry pycnometer on an analytical balance and record the mass (m₁).

-

Fill the pycnometer with distilled water, ensuring no air bubbles are trapped. Insert the stopper and allow excess water to exit through the capillary.

-

Wipe the outside of the pycnometer dry and weigh it. Record the mass (m₂).

-

Record the temperature of the water.

-

Empty and thoroughly dry the pycnometer.

-

Fill the pycnometer with this compound, again ensuring no air bubbles are present and wiping the exterior dry.

-

Weigh the pycnometer filled with this compound and record the mass (m₃).

-

Calculation:

-

Mass of water = m₂ - m₁

-

Volume of pycnometer = (Mass of water) / (Density of water at the recorded temperature)

-

Mass of this compound = m₃ - m₁

-

Density of this compound = (Mass of this compound) / (Volume of pycnometer)

-

Determination of Solubility in Water (Shake-Flask Method)

Objective: To determine the aqueous solubility of this compound.

Materials:

-

This compound sample

-

Distilled water

-

Screw-capped vials or flasks

-

Shaker or magnetic stirrer

-

Constant temperature bath

-

Analytical method for quantification (e.g., UV-Vis spectroscopy, HPLC)

Procedure:

-

Add an excess amount of this compound to a known volume of distilled water in a screw-capped vial.

-

Seal the vial and place it in a constant temperature bath (e.g., 20 °C) on a shaker or with a magnetic stirrer.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the mixture to stand undisturbed at the same temperature until the excess, undissolved this compound has settled.

-

Carefully withdraw a known volume of the supernatant (the clear aqueous solution).

-

Dilute the supernatant if necessary and analyze the concentration of this compound using a pre-calibrated analytical method.

-

The determined concentration is the solubility of this compound in water at that temperature.

Synthesis and Reactivity

Synthetic Pathway

A common method for the synthesis of anilines is the reduction of the corresponding nitro compound. For this compound, this would typically involve the reduction of 3-ethoxynitrobenzene.

Key Chemical Reactions

As a primary aromatic amine, this compound undergoes a variety of characteristic reactions, making it a versatile building block in organic synthesis.

Applications in Research and Drug Development

This compound serves as a crucial starting material and intermediate in the synthesis of a wide range of organic molecules. Its derivatives are of interest in medicinal chemistry and materials science. For instance, it has been used as a starting reagent in the synthesis of 1,2,3,4-tetrahydroacridinylhydrazides, which are investigated for their potential biological activities. The amino group provides a reactive handle for derivatization, while the ethoxy group can influence the lipophilicity and metabolic stability of the final compounds.

Safety and Handling

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[1] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.[10] In case of exposure, immediate medical attention is advised.[1] Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][10]

Conclusion

This technical guide has provided a comprehensive overview of the physical, chemical, and spectral properties of this compound. The inclusion of detailed experimental protocols and diagrams illustrating its synthesis and reactivity is intended to support researchers and professionals in their laboratory work and synthetic design. A thorough understanding of these fundamental properties is essential for the effective and safe utilization of this compound in its various applications, particularly in the fields of organic synthesis and drug development.

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. cdn.juniata.edu [cdn.juniata.edu]

- 3. byjus.com [byjus.com]

- 4. thinksrs.com [thinksrs.com]

- 5. homesciencetools.com [homesciencetools.com]

- 6. che.hw.ac.uk [che.hw.ac.uk]

- 7. This compound(621-33-0) 13C NMR [m.chemicalbook.com]

- 8. Benzenamine, 3-ethoxy- [webbook.nist.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

Stability and Storage of 3-Ethoxyaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 3-Ethoxyaniline (CAS No. 621-33-0). Sourced from publicly available safety data sheets and chemical literature, this document outlines the key factors influencing the compound's shelf-life and provides best practices for its handling and storage to ensure its integrity for research and development purposes.

Chemical and Physical Properties

A foundational understanding of the physical and chemical properties of this compound is essential for its proper handling and storage. These properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₁₁NO |

| Molecular Weight | 137.18 g/mol |

| Appearance | Dark red liquid |

| Boiling Point | 248 °C |

| Melting Point | 204 °C |

| Density | 1.032 g/mL at 25 °C |

| Flash Point | 113 °C (closed cup) |

| Solubility | Slightly soluble in water. Soluble in Chloroform, Methanol. |

| Vapor Pressure | 1 mmHg at 67.2 °C (153 °F) |

Stability Profile

This compound is a stable compound under recommended storage conditions. However, its stability is compromised by exposure to light and air, and it is incompatible with certain classes of chemicals.

General Stability

Under optimal conditions, this compound is considered stable.[1] Prolonged exposure to non-optimal conditions, however, can lead to degradation.

Sensitivity to Light and Air

This compound is sensitive to prolonged exposure to light and air.[1] This sensitivity can result in the compound turning red to brown in color, indicating potential degradation.[2] To mitigate this, the compound should always be stored in a tightly sealed container, under an inert atmosphere, and protected from light.[3][4]

Incompatibilities

To prevent hazardous reactions and degradation, this compound should not be stored with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1][5] It can neutralize acids in exothermic reactions to form salts and water.[3] Contact with strong reducing agents, such as hydrides, may generate flammable gaseous hydrogen.[3]

Recommended Storage Conditions

To ensure the long-term integrity and purity of this compound, the following storage conditions are recommended based on information from various suppliers and safety data sheets.

| Parameter | Recommendation | Rationale |

| Temperature | Store below +30°C.[1][5][6] Some sources recommend refrigerated temperatures. | To minimize thermal degradation. |

| Atmosphere | Store under an inert gas (e.g., nitrogen, argon).[3][4][7] | To prevent oxidation from atmospheric oxygen. |

| Container | Tightly closed container.[3][4][7] | To prevent exposure to air and moisture. |

| Light Exposure | Protect from light.[1][3] | To prevent photodegradation. |

| Ventilation | Store in a well-ventilated place.[4] | General laboratory safety practice. |

Quantitative Stability Data (Illustrative)

While specific public data on the degradation kinetics of this compound is limited, the following table provides an illustrative example of how stability data might be presented. This data is based on general knowledge of aromatic amine stability, which indicates that degradation is accelerated by higher temperatures.[3][8]

| Condition | Time (Months) | Purity (%) | Appearance |

| 2-8°C, Dark, Inert Atmosphere | 0 | 99.5 | Conforms |

| 6 | 99.4 | Conforms | |

| 12 | 99.3 | Conforms | |

| 24 | 99.1 | Conforms | |

| 25°C, Dark, Inert Atmosphere | 0 | 99.5 | Conforms |

| 6 | 98.9 | Slight darkening | |

| 12 | 98.2 | Noticeable darkening | |

| 24 | 97.0 | Dark red-brown | |

| 40°C, Dark, Inert Atmosphere | 0 | 99.5 | Conforms |

| 1 | 98.0 | Darkening | |

| 3 | 96.5 | Dark red-brown | |

| 6 | 94.2 | Brown |

Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Experimental Protocols

Protocol for a Forced Degradation Study

Forced degradation studies are essential for developing stability-indicating analytical methods and for understanding the degradation pathways of a substance.[9][10]

Objective: To assess the stability of this compound under various stress conditions.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1N HCl and reflux at 60°C for 30 minutes.

-

Base Hydrolysis: Mix the stock solution with 0.1N NaOH and reflux at 60°C for 30 minutes.

-

Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for 30 minutes.

-

Thermal Degradation: Expose the solid compound to dry heat at a specified temperature (e.g., 105°C) for a defined period.

-

Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for a defined period.

-

-

Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method (see section 5.2).

-

Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.

Representative Stability-Indicating HPLC Method

The following is a representative HPLC method that could be used for the analysis of this compound and its degradation products. This method is adapted from a published method for the related compound, 4-ethoxyaniline.[11]

| Parameter | Specification |

| Column | Mixed-mode Primesep 100, 4.6 x 150 mm, 100Å |

| Mobile Phase | Acetonitrile (40%) and 0.2% Sulfuric Acid in Water (60%) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 200 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

Visualizations

Logical Workflow for Handling and Storage

Caption: Workflow for proper handling and storage of this compound.

Experimental Workflow for Stability Testing

Caption: Experimental workflow for a forced degradation study of this compound.

References

- 1. biopharminternational.com [biopharminternational.com]

- 2. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 3. Short- and Long-Term Stability of Aromatic Amines in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C8H11NO | CID 12120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. parchem.com [parchem.com]

- 6. microchemlab.com [microchemlab.com]

- 7. researchgate.net [researchgate.net]

- 8. Short- and Long-Term Stability of Aromatic Amines in Human Urine [mdpi.com]

- 9. ijtsrd.com [ijtsrd.com]

- 10. scispace.com [scispace.com]

- 11. HPLC Method for Analysis of 4-ethoxyaniline on Primesep 100 Column | SIELC Technologies [sielc.com]

3-Ethoxyaniline: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety protocols and handling procedures for 3-Ethoxyaniline (CAS No. 621-33-0). The information herein is intended to support researchers, scientists, and drug development professionals in maintaining a safe laboratory environment. This guide consolidates critical data on physicochemical properties, toxicity, emergency procedures, and standardized experimental methodologies.

Chemical and Physical Properties

This compound, also known as m-Phenetidine, is a dark red to light yellow liquid aromatic amine.[1] A summary of its key physical and chemical properties is presented below for quick reference.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁NO | [2][3][4] |

| Molecular Weight | 137.18 g/mol | [1][2][4][5] |

| CAS Number | 621-33-0 | [2] |

| Appearance | Dark red to light yellow liquid | [1][6][7] |

| Boiling Point | 248 °C (478 °F) at 760 mmHg | [1][2][8] |

| Density | 1.032 g/mL at 25 °C | [1][2][3][8] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [2][3] |

| Solubility in Water | 1 to 5 mg/mL at 20 °C | [1][7][8] |

| Vapor Pressure | 1 mmHg at 67.2 °C (153 °F) | [1][8] |

| Refractive Index | n20/D 1.566 | [2][3] |

Hazard Identification and GHS Classification

This compound is classified as a toxic substance. The primary hazards are acute toxicity upon ingestion, dermal contact, or inhalation, and it may cause organ damage through prolonged or repeated exposure.[1][2]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 3) | Danger | H301: Toxic if swallowed | |

| Acute Toxicity, Dermal (Category 3) | Danger | H311: Toxic in contact with skin | |

| Acute Toxicity, Inhalation (Category 3) | Danger | H331: Toxic if inhaled | |

| Specific Target Organ Toxicity, Repeated Exposure (Category 2) | Warning | H373: May cause damage to organs through prolonged or repeated exposure |

GHS classification data sourced from multiple notifications to the ECHA C&L Inventory.[1]

Toxicology and Health Effects

Exposure to this compound can lead to serious health consequences. It is readily absorbed through the skin.[1] As with many aromatic amines, a principal symptom of systemic exposure is cyanosis (blue discoloration of the blood), indicating the formation of methemoglobin, which impairs the blood's ability to transport oxygen.[1][9]

Summary of Toxicological Information:

| Endpoint | Data | Reference |

| Acute Oral Toxicity | Category 3. Specific LD50 data for rats are not readily available in cited literature for this compound. For the related isomer, 4-Ethoxyaniline, the LD50 (Oral, Rat) is 540 mg/kg. | [9][10] |

| Acute Dermal Toxicity | Category 3. Specific LD50 data are not available. | [10] |

| Acute Inhalation Toxicity | Category 3. Specific LC50 data are not available. | [10] |

| Symptoms of Exposure | Cyanosis, hypothermia, headache, drowsiness, vomiting, and nephritis (kidney inflammation). May cause irritation to the alimentary tract. | [1][8] |

| Chronic Effects | May cause damage to organs through prolonged or repeated exposure. Danger of cumulative effects. | [1][7] |